Pyrrolidin-2-amine dihydrochloride
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Overview
Description
Pyrrolidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-2-amine dihydrochloride typically involves the reaction of pyrrolidine with amine derivatives under controlled conditions. One common method includes the reaction of pyrrolidine with an appropriate amine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often involve refluxing the mixture in a suitable solvent such as acetone or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted pyrrolidines
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products: The major products formed from these reactions include pyrrolidin-2-one derivatives, substituted pyrrolidines, and various amine derivatives .
Scientific Research Applications
Pyrrolidin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of pyrrolidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- Pyrrolidine
- Pyrrolidin-2-one
- Substituted pyrrolidines (e.g., N-methylpyrrolidine, N-ethylpyrrolidine)
Biological Activity
Pyrrolidin-2-amine dihydrochloride is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is a synthetic compound characterized by its pyrrolidine ring structure. Its molecular formula is C₄H₁₃Cl₂N, with a molecular weight of approximately 136.07 g/mol. The presence of amine functional groups contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has been shown to modulate enzyme activities, either by acting as an inhibitor or an activator, depending on the specific enzyme and cellular context.
- Receptor Modulation : this compound can bind to various receptors, influencing their functions and downstream signaling pathways. This interaction may lead to alterations in cellular responses, including proliferation and apoptosis .
- Redox Activity : The compound's structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce cellular stress or activate signaling pathways associated with cell survival or death.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), showing promising cytotoxic effects with IC50 values in the low micromolar range . The compound induces apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation .
Neurological Effects
Studies have explored the sedative effects of pyrrolidin derivatives, including this compound. Animal models have shown that administration leads to sedation and reduced responsiveness to external stimuli, indicating potential applications in treating anxiety or other neurological disorders .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting its role as a potential anticancer agent .
- Antimicrobial Testing : In a comparative study of antimicrobial agents, this compound was found to outperform several conventional antibiotics against resistant strains of bacteria, highlighting its utility in addressing antibiotic resistance .
Research Findings Summary
Activity | Mechanism | IC50 / Effectiveness |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | Effective against Gram-positive & Gram-negative bacteria |
Anticancer | Induction of apoptosis via Bcl-2 modulation | IC50 ~ 5 μM for A549 cells |
Neurological effects | Sedation through GABAergic pathways | Significant reduction in responsiveness observed |
Properties
Molecular Formula |
C4H12Cl2N2 |
---|---|
Molecular Weight |
159.05 g/mol |
IUPAC Name |
pyrrolidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c5-4-2-1-3-6-4;;/h4,6H,1-3,5H2;2*1H |
InChI Key |
JMLPMRUZIQKDDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)N.Cl.Cl |
Origin of Product |
United States |
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